5-HT1A, 5-HT2A, and 5-HT7 Receptor Binding Affinity: Intra-Class Structural Comparison Missing
The compound is structurally positioned within a series of 8-aminoalkylamino-7-substituted-1,3-dimethyl-purine-2,6-diones evaluated for 5-HT1A, 5-HT2A, and 5-HT7 receptor binding [1]. The reference study reports Ki values for numerous analogs; however, the specific Ki values for the 3-methyl-7-pentyl-8-butylamino variant (compound code not publicly resolved) could not be extracted from the accessible abstract or metadata. Without these data, direct head-to-head comparison with the lead compound, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (compound 21), which showed mixed 5-HT1A/5-HT2A/5-HT7 activity and significant in vivo efficacy, remains incomplete. This evidence gap precludes a quantitative claim of superiority or parity at this time.
| Evidence Dimension | Radioligand binding affinity (Ki) for human 5-HT1A, 5-HT2A, and 5-HT7 receptors |
|---|---|
| Target Compound Data | Not available from open-access sources |
| Comparator Or Baseline | Compound 21: mixed 5-HT1A/5-HT2A/5-HT7 ligand; specific Ki values not publicly resolved in accessible abstract |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assays as described in Chłoń-Rzepa et al., Pharmacol Rep. 2013 |
Why This Matters
The lack of publicly accessible Ki data prevents definitive procurement based on receptor selectivity; users must either obtain the full-text for internal benchmarking or request binding data from the vendor before committing.
- [1] Chłoń-Rzepa G, Żmudzki P, Satała G, Duszyńska B, Partyka A, Wróbel D, Jastrzębska-Więsek M, Wesołowska A, Bojarski AJ, Pawłowski M, Zajdel P. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacol Rep. 2013;65(1):15-29. doi: 10.1016/S1734-1140(13)70960-5. PMID: 23563020. View Source
